Tetraisopropylthiuram disulfide
Description
Overview of Tetraisopropylthiuram Disulfide as a Thiuram Derivative
This compound is chemically known as bis(diisopropylthiocarbamoyl) disulfide. cymitquimica.comsigmaaldrich.com Its molecular structure consists of a disulfide bond (-S-S-) linking two diisopropylthiocarbamoyl groups. The presence of the bulky isopropyl groups on the nitrogen atoms significantly influences the compound's solubility, reactivity, and steric hindrance, distinguishing it from other tetraalkylthiuram disulfides like tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD). ontosight.aitandfonline.com
Thiuram disulfides are a class of organosulfur compounds characterized by the general formula (R₂NC(S)S)₂. They are typically synthesized through the oxidation of the corresponding dithiocarbamate (B8719985) salts. tandfonline.com The reactivity of the disulfide bond and the nature of the alkyl (R) groups are key determinants of their chemical behavior.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₄H₂₈N₂S₄ |
| Molecular Weight | 352.65 g/mol sigmaaldrich.com |
| Appearance | White to light yellow powder or crystals cymitquimica.com |
| Melting Point | 115-117 °C sigmaaldrich.com |
| Solubility | Soluble in chloroform (B151607) (2.5%) sigmaaldrich.com |
| Purity | >98.0% cymitquimica.com |
| CAS Number | 4136-91-8 sigmaaldrich.com |
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Historical Context of Thiuram Disulfides in Chemical and Materials Science Research
The history of thiuram disulfides is deeply intertwined with the development of the rubber industry. In the early 20th century, the vulcanization of rubber—a process that enhances its mechanical properties—was revolutionized by the discovery of chemical accelerators. Thiuram disulfides were among the first and most effective "ultra-accelerators" to be identified. tandfonline.com They significantly reduce the time and temperature required for vulcanization, a process of cross-linking polymer chains with sulfur.
Initially, research focused on readily available and less sterically hindered derivatives like TMTD. These compounds were found to be highly effective in promoting the formation of sulfur cross-links in natural and synthetic rubbers. tandfonline.com Over time, the exploration of various tetraalkylthiuram disulfides, including those with larger alkyl groups like tetrabenzylthiuram disulfide (TBzTD), was driven by the need for accelerators with specific properties, such as improved processing safety and the avoidance of carcinogenic nitrosamine (B1359907) byproducts. nih.gov This historical progression laid the groundwork for the investigation of more specialized thiuram disulfides like TiPTD, as researchers sought to fine-tune the vulcanization process and explore new applications beyond the rubber industry. tandfonline.com
Significance of TiPTD in Contemporary Academic Disciplines
In recent years, the significance of this compound has expanded beyond its traditional role as a vulcanization accelerator. Its unique chemical properties have made it a valuable compound in several areas of modern academic research:
Organic Synthesis: TiPTD serves as a versatile reagent in organic synthesis. It has been utilized for the incorporation of a thiol equivalent into heterocyclic compounds through reactions with appropriate lithiated heterocycles. sigmaaldrich.comsigmaaldrich.com Furthermore, it is employed in the preparation of unsymmetrical sulfides, highlighting its utility in constructing complex sulfur-containing molecules. sigmaaldrich.comsigmaaldrich.com
Materials Science and Nanotechnology: Thiuram disulfides, including TiPTD, are being explored as precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gov The dithiocarbamate ligand, which can be generated from the reduction of TiPTD, can effectively chelate with metal ions, making these compounds suitable single-source precursors for creating nanomaterials with controlled properties. nih.gov The ability to tune the properties of the resulting nanoparticles by modifying the dithiocarbamate backbone is an active area of research. nih.gov
Coordination Chemistry: The dithiocarbamate moiety derived from TiPTD can act as a ligand, forming stable complexes with a wide range of transition metals. tandfonline.commdpi.com The study of these coordination compounds is a significant field of research, with potential applications in catalysis, materials science, and biology. mdpi.comdntb.gov.ua The steric bulk of the isopropyl groups in TiPTD-derived ligands can influence the geometry and reactivity of the resulting metal complexes. mdpi.com
The following table presents a summary of research findings related to the application of thiuram disulfides in various academic disciplines:
| Research Area | Application of Thiuram Disulfides | Key Findings |
| Polymer Chemistry | Vulcanization Accelerator for Rubber | Thiurams are ultra-fast accelerators. The combination with other accelerators can enhance cure efficiency. tandfonline.com |
| Organic Synthesis | Precursor for Heterocyclic Compounds | Used for the incorporation of thiol equivalents into various molecular structures. sigmaaldrich.comsigmaaldrich.com |
| Nanomaterials | Single-Source Precursor for Nanoparticles | Dithiocarbamate complexes derived from thiurams are used to synthesize metal sulfide nanoparticles. nih.gov |
| Coordination Chemistry | Ligand for Metal Complexes | Forms stable complexes with transition metals, with applications in catalysis and materials. mdpi.commdpi.com |
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Structure
3D Structure
Properties
IUPAC Name |
di(propan-2-yl)carbamothioylsulfanyl N,N-di(propan-2-yl)carbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2S4/c1-9(2)15(10(3)4)13(17)19-20-14(18)16(11(5)6)12(7)8/h9-12H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYREEAWHZRZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)SSC(=S)N(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194309 | |
| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194309 | |
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Molecular Weight |
352.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4136-91-8 | |
| Record name | N,N,N',N'-Tetraisopropylthiuram disulfide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004136918 | |
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| Record name | Tetraisopropylthiuram disulfide | |
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| Record name | Disulfide, bis(diisopropylthiocarbamoyl) (8CI) | |
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| Record name | Tetraisopropylthiuram Disulfide | |
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| Record name | N,N,N',N'-TETRAISOPROPYLTHIURAM DISULFIDE | |
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Synthesis and Advanced Derivatization Methodologies of Tiptd
Established Synthetic Pathways for TiPTD
The traditional and most common method for synthesizing TiPTD involves the reaction of a secondary amine with carbon disulfide, followed by oxidation. This two-step process has been the cornerstone of industrial production for many years.
The synthesis of thiuram disulfides, including TiPTD, typically begins with the reaction of a secondary amine, in this case, diisopropylamine (B44863), with carbon disulfide to form a dithiocarbamate (B8719985) salt. rsc.org This intermediate is then oxidized to form the disulfide bond of the thiuram disulfide. rsc.orgnih.govacs.org
A common approach involves the reaction of two equivalents of diisopropylamine with carbon disulfide. tandfonline.com This reaction is often carried out in the presence of a base to deprotonate the amine, facilitating the nucleophilic attack on the carbon disulfide. However, the use of strong bases like hydroxide (B78521) can lead to side reactions, such as the formation of dithiocarbonate, which can decompose and introduce elemental sulfur into the product mixture. tandfonline.com
Various oxidizing agents can be employed for the subsequent conversion of the dithiocarbamate to TiPTD. These include hydrogen peroxide, iodine, and various metal salts. tandfonline.comrsc.orgtandfonline.com The choice of oxidant can significantly influence the reaction's efficiency and the purity of the final product.
The efficiency and selectivity of TiPTD synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, pH, and the nature of the oxidant and catalyst.
For instance, the use of sodium bicarbonate as a pH regulator in the synthesis of tetraethyl thiuram disulfide (a related compound) has been shown to achieve nearly 100% reaction selectivity by maintaining the pH in the range of 8 to 9.5. nih.gov This approach helps to prevent the over-oxidation of the dithiocarbamate intermediate. nih.gov The choice of solvent is also critical; while some reactions are performed in aqueous media, others may utilize organic solvents like ethanol (B145695) or dimethylacetamide to improve solubility and reaction rates. tandfonline.comresearchgate.net
The effect of different acids and their concentrations has also been studied to optimize the yield of disulfide products. researchgate.net For example, in certain protocols, sulfuric acid was found to be the most effective among various acids tested. researchgate.net
The yield and purity of TiPTD are critical metrics for both laboratory research and industrial production. In laboratory settings, yields can vary widely depending on the specific synthetic route and reaction conditions employed. For instance, a method involving the deprotonation of dicyclohexylamine (B1670486) with tBuLi followed by treatment with CS2 and iodine oxidation resulted in a ~74% yield of the corresponding tetraalkylthiuram disulfide. tandfonline.com
In addition to the traditional methods, researchers have been exploring alternative synthetic pathways for thiuram disulfides, driven by the need for more efficient, selective, and environmentally friendly processes.
Electrochemical and photochemical methods offer promising alternatives to traditional chemical oxidation for the synthesis of thiuram disulfides. These techniques can provide milder reaction conditions and avoid the use of stoichiometric chemical oxidants, thereby reducing waste. acs.org
Electrochemical Synthesis: This approach utilizes an electric current to drive the oxidation of dithiocarbamates to thiuram disulfides. acs.orgrsc.org Microfluidic electrolysis has been shown to be an effective method, preventing solid deposition and promoting synthesis efficiency. rsc.orgrsc.org This technique can achieve high Faraday efficiencies (often exceeding 96%) and high atom utilization (over 99% in some cyclic processes). rsc.orgrsc.org The electrochemical method avoids the over-oxidation of dithiocarbamates and the generation of waste salts, which are common issues in traditional industrial processes. rsc.orgrsc.org
Photochemical Synthesis: Photochemical methods utilize light to initiate the oxidation of thiols or their derivatives to disulfides. rsc.orgrsc.orgnih.gov These reactions can be carried out under mild and environmentally friendly conditions, often using metal-free photoinitiators like phenylglyoxylic acid or fluorescein. rsc.orgtandfonline.comrsc.org The use of household light bulbs as a light source makes this an inexpensive and accessible method. rsc.orgrsc.org Photocatalysis, for instance using TiO2, can also be employed to facilitate the aerobic oxidation of thiols to disulfides. researchgate.net The product yield in photochemical reactions can be influenced by factors such as pH and the excitation wavelength. nih.gov
The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals like TiPTD to minimize environmental impact. mdpi.comnih.gov This involves the use of safer solvents, renewable starting materials, and energy-efficient processes.
Solvent-free synthesis methods and the use of water as a reaction medium are key areas of focus. mdpi.comresearchgate.net For example, a simple and efficient method for the oxidation of thiols to disulfides has been developed using ascorbic acid as a catalyst in water at room temperature, resulting in high yields and easy work-up. researchgate.net
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.com By applying microwave irradiation, organic reactions can often be completed in minutes rather than hours. mdpi.com The development of synthetic routes that utilize non-toxic reagents and minimize waste generation is a central goal of green chemistry in this field. acs.org
Alternative Synthetic Routes and Their Mechanistic Studies
Derivatization and Functionalization of TiPTD
The strategic modification of TiPTD opens pathways to a range of functionalized molecules with applications in various fields of chemistry.
A notable derivatization of tetraalkylthiuram disulfides, including TiPTD, is their conversion into N,N-disubstituted carbamoyl (B1232498) halides. This transformation is typically a two-step process. The initial step involves the synthesis of the tetraalkylthiuram disulfide itself, which can be achieved by reacting a secondary amine with carbon disulfide in the presence of a polar organic solvent and an oxidizing agent like oxygen. tandfonline.comtandfonline.com The subsequent and crucial step is the halogenation of the thiuram disulfide.
For instance, the chlorination of a tetraalkylthiuram disulfide in an aprotic solvent such as dichloromethane (B109758) leads to the formation of the corresponding N,N-disubstituted carbamoyl chloride. tandfonline.comtandfonline.com The reaction proceeds by bubbling chlorine gas through the solution, which causes the dissolution of the thiuram disulfide and the eventual formation of free sulfur as a byproduct. tandfonline.comtandfonline.com The intermediate phosgenimonium salt is then hydrolyzed, often with a saturated sodium bicarbonate solution, to yield the final carbamoyl halide product with high yields, typically ranging from 85% to 90%. tandfonline.com
Table 1: Synthesis of N,N'-Dialkylcarbamoyl Chlorides from Tetraalkylthiuram Disulfides
| Reactant | Reagent | Solvent | Temperature | Yield |
| Tetraalkylthiuram disulfide | Chlorine gas | Dichloromethane | 24–26 °C | 85-90% |
Data derived from a general procedure for the conversion of various tetraalkylthiuram disulfides. tandfonline.com
Tetraisopropylthiuram disulfide and related thiuram disulfides are valuable precursors for the synthesis of dithiocarbamate coordination compounds. nih.gov Dithiocarbamates are versatile ligands that form stable complexes with a wide array of transition metals, main group elements, lanthanides, and actinides. nih.gov The synthesis of these metal complexes often involves the reduction of the thiuram disulfide to its corresponding dithiocarbamate anion, which then coordinates to a metal center. This reduction can be accomplished through a one-electron redox process. nih.gov
These dithiocarbamate ligands typically bind to metals in a symmetrical, bidentate fashion, forming chelate rings. nih.gov However, other coordination modes, such as monodentate and anisobidentate, are also known. nih.gov The resulting metal-dithiocarbamate complexes have found utility as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. nih.gove3s-conferences.org For example, the thermolysis of Zn(II), Cd(II), and Hg(II) dithiocarbamate complexes has been shown to produce the corresponding metal sulfide nanoparticles. nih.gov Similarly, platinum(II)-dithiocarbamate complexes have been used to synthesize platinum nanoparticles. e3s-conferences.org
The formation of these coordination compounds can result in either homoleptic complexes, where all ligands are identical dithiocarbamates, or heteroleptic complexes, where dithiocarbamate is coordinated alongside other types of ligands. nih.gov The electronic properties of the dithiocarbamate ligand can be fine-tuned by the selection of the alkyl substituents on the nitrogen atom, which in turn influences the properties of the resulting metal complex. nih.gov
The reaction of TiPTD with aryl compounds provides a pathway to S-aryl-N,N-diisopropyldithiocarbamates. Various methodologies have been developed for this C-S cross-coupling reaction. One efficient method involves a copper-catalyzed reaction between aryl iodides and tetraalkylthiuram disulfides. organic-chemistry.org This approach offers mild reaction conditions and high yields for a broad range of substrates. organic-chemistry.org Another strategy utilizes a three-component coupling of arynes, carbon disulfide, and aliphatic amines to produce S-aryl dithiocarbamates under transition-metal-free conditions. organic-chemistry.org
These S-aryl dithiocarbamates can then serve as precursors for the synthesis of aromatic thiols through hydrolysis. This two-step sequence, starting from TiPTD, provides an alternative route to access valuable aromatic thiol compounds.
Table 2: Examples of Copper-Catalyzed Synthesis of S-Aryl Dithiocarbamates
| Aryl Halide | Catalyst | Base | Reductant | Yield |
| Aryl Iodides | CuCl₂ (1 mol%) | K₂CO₃ | Zinc powder | Very Good |
Data based on a general protocol for the C-S cross-coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org
This compound can also be employed in the synthesis of unsymmetrical sulfides. One established method involves the reaction of TiPTD with Grignard reagents (RMgX). This reaction leads to the formation of dithiocarbamate esters of the type i-Pr₂NC(S)SR. scite.ai The Grignard reagent, a potent nucleophile, attacks the disulfide bond of TiPTD, resulting in the cleavage of the S-S bond and the formation of a new carbon-sulfur bond. scite.aiadichemistry.com This method provides a route to unsymmetrical dithiocarbamate esters, which are a subclass of unsymmetrical sulfides.
The synthesis of unsymmetrical disulfides, in general, is a topic of significant interest in organic chemistry due to the prevalence of this functional group in biologically active molecules and materials science. organic-chemistry.orgmdpi.com While several methods exist for the synthesis of unsymmetrical disulfides, many suffer from the formation of symmetrical disulfide byproducts. mdpi.comorganic-chemistry.orgrsc.orgrsc.org The use of precursors like TiPTD in reactions with specific nucleophiles like Grignard reagents offers a controlled approach to constructing unsymmetrical sulfur-containing compounds.
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Techniques for TiPTD
Spectroscopic methods provide detailed insight into the molecular framework of TiPTD, from vibrational modes and atomic connectivity to the behavior of radical species derived from it.
FTIR spectroscopy is a fundamental technique used to identify the functional groups and vibrational characteristics of the TiPTD molecule. The analysis of FTIR spectra for thiuram disulfides reveals key absorption bands that are characteristic of their structure. scribd.com For TiPTD, the spectrum is dominated by several key vibrations. The C-N stretching vibration, often referred to as the "thioureide band," is a significant feature and typically appears in the region of 1450-1500 cm⁻¹. This band is indicative of the partial double bond character between the carbon and nitrogen atoms. Other important signals include C-H stretching and bending vibrations from the isopropyl groups, as well as vibrations corresponding to the C=S (thiocarbonyl) and C-S single bonds. The S-S disulfide bond vibration is generally weak and appears at lower frequencies.
Table 1: Characteristic FTIR Absorption Bands for Thiuram Disulfides
| Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Description |
|---|---|---|
| C-H Stretching | 2850-3000 | Vibrations from the isopropyl alkyl groups. |
| C-N Stretching (Thioureide) | 1450-1500 | Indicates the C-N bond within the dithiocarbamate (B8719985) moiety. |
| C=S Stretching | 950-1050 | Corresponds to the thiocarbonyl group. |
| C-S Stretching | 600-800 | Relates to the single bond between carbon and sulfur. |
NMR spectroscopy provides precise information about the atomic arrangement and chemical environment within the TiPTD molecule.
¹H-NMR Spectroscopy : The proton NMR spectrum of TiPTD is characterized by signals corresponding to the isopropyl groups. Due to the restricted rotation around the C-N bond, the isopropyl groups can be non-equivalent, leading to more complex splitting patterns. Typically, a septet for the methine proton (CH) and a doublet for the methyl protons (CH₃) would be expected. The integration of these signals confirms the ratio of protons in the molecule.
¹³C-NMR Spectroscopy : The carbon NMR spectrum shows distinct signals for the different carbon environments. A key signal is that of the thiocarbonyl carbon (C=S), which appears significantly downfield. The carbons of the isopropyl groups (methine and methyl) also give characteristic signals in the aliphatic region of the spectrum.
Solid-State NMR (SSNMR) : SSNMR has been employed to characterize TiPTD, particularly in the context of its inclusion complexes with cyclodextrins and in polymorphism studies. acs.orgunibo.itresearchgate.net This technique provides information about the molecular structure and packing in the solid state, which is not accessible by solution-state NMR. researchgate.net Studies have used ¹³C cross-polarization magic angle spinning (CP/MAS) to investigate the different crystalline forms of TiPTD and to confirm the encapsulation of the molecule within host structures like β-cyclodextrin. acs.orgunibo.it
Mass spectrometry is used to determine the molecular weight of TiPTD and to study its fragmentation patterns, which aids in structural confirmation. In a typical mass spectrum, TiPTD will show a molecular ion peak [M]⁺ corresponding to its molecular weight (352.65 g/mol ). The primary fragmentation pathway for thiuram disulfides involves the homolytic or heterolytic cleavage of the weak S-S bond. This leads to the formation of the diisopropyldithiocarbamate (B1216871) radical or its corresponding cation at m/z 176. Further fragmentation can occur within this moiety, such as the loss of sulfur atoms or cleavage of the isopropyl groups. High-resolution mass spectrometry allows for the determination of the exact mass and elemental composition of the parent molecule and its fragments with high precision.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. researchgate.net Research has shown that TiPTD can dissociate in solution to form dithiocarbamate thio-radicals. thefreedictionary.com This reversible dissociation has been studied quantitatively using ESR spectroscopy, which can directly detect the resulting radical species. thefreedictionary.com The dithiocarbamate thioradicals derived from TiPTD are reported to have a g-value of approximately 2.015. thefreedictionary.com Thermodynamic analysis via ESR has determined the dissociation enthalpy for this process to be 104 ± 2 kJ mol⁻¹ with an entropy of dissociation of 57 ± 5 J K⁻¹ mol⁻¹. thefreedictionary.com
Crystallographic Analysis and Polymorphism Research
X-ray diffraction studies have been instrumental in determining the precise three-dimensional structure of TiPTD in the solid state and have revealed the existence of polymorphism.
A 1990 study identified a monoclinic form of TiPTD crystallizing in the P2₁/n space group. A remarkable feature of this structure is that the molecule is centrosymmetric, with the C-S-S-C moiety adopting a perfectly planar trans conformation, resulting in a C-S-S-C torsion angle of 180°. This is unusual for thiuram disulfides, which typically exhibit a gauche conformation with torsion angles around 90°. The S-S bond length in this form was found to be 2.069 Å, which was noted as being particularly long for this class of compounds.
More recent research from 2022 has identified and characterized a conformational polymorph of TiPTD. acs.org This newer form (Form II) exhibits a C-S-S-C torsion angle of 87°, which is more typical for thiuram disulfides, contrasting sharply with the 180° angle of the previously identified centric form (Form I). acs.org The discovery of these two distinct conformations highlights the compound's structural versatility. acs.org
Table 2: Selected Crystallographic Data for Tetraisopropylthiuram Disulfide Polymorphs
| Parameter | Form I (1990) | Form II (2022) acs.org |
|---|---|---|
| Crystal System | Monoclinic | Not specified in snippet |
| Space Group | P2₁/n | Not specified in snippet |
| a (Å) | 6.137 | Not specified in snippet |
| b (Å) | 11.392 | Not specified in snippet |
| c (Å) | 13.446 | Not specified in snippet |
| β (°) | 91.98 | Not specified in snippet |
| Z (molecules/cell) | 2 | Not specified in snippet |
| S-S Bond Length (Å) | 2.069 | Not specified in snippet |
Investigation of Conformational Polymorphs
The spatial arrangement of the isopropyl groups and the torsional angles of the disulfide bond in this compound can give rise to different crystal packing arrangements, known as conformational polymorphs. The study of these polymorphs is essential as they can exhibit different physical properties.
X-ray crystallography has been a pivotal technique in determining the solid-state conformation of thiuram disulfides. A study published in Acta Crystallographica in 1990 detailed the crystal structure of this compound, providing precise data on bond lengths and angles.
Research on analogous tetraalkylthiuram disulfides, such as tetraisobutylthiuram disulfide, reveals common structural motifs. For instance, tetraisobutylthiuram disulfide crystallizes in the triclinic space group P-1 but exhibits pseudo-C2 symmetry around the disulfide bond. nih.gov The critical C-S-S-C torsion angle, which defines the conformation of the disulfide bridge, was found to be -85.81(2)°. nih.gov This value is within the typical range for tetraalkylthiuram disulfides. nih.gov The conformation is further stabilized by multiple intramolecular and intermolecular S···H-C close contacts. nih.gov
The existence of different polymorphs has been explicitly demonstrated in related compounds like dicyclohexylthiuram disulfide. This compound is known to crystallize in at least two forms: a triclinic polymorph and a monoclinic polymorph. tandfonline.com The triclinic form has two independent molecules in the asymmetric unit, while the monoclinic form exhibits disorder across a mirror plane. tandfonline.com The occurrence of polymorphism in a closely related structure highlights the potential for this compound to adopt different solid-state conformations depending on the crystallization conditions.
Table 1: Selected Crystallographic Data for a Related Thiuram Disulfide
| Parameter | Tetraisobutylthiuram disulfide |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| C-S-S-C Torsion Angle (τ) | -85.81(2)° |
| Dihedral Angle between NCS₂ planes (θ) | 85.91(5)° |
Data sourced from a study on a structurally similar compound to illustrate typical conformational parameters. nih.gov
Powder X-ray Diffraction (PXRD) for Inclusion Complexes
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the solid-state nature of materials. It is particularly valuable for characterizing the formation of inclusion complexes, for instance, between a guest molecule like this compound and a host molecule such as a cyclodextrin (B1172386). The principle lies in the fact that each crystalline solid has a unique diffraction pattern, which acts as a fingerprint.
When an inclusion complex is formed, the guest molecule is encapsulated within the cavity of the host molecule. This process typically leads to the formation of a new solid phase with a different crystal structure from the individual components. nih.gov Consequently, the PXRD pattern of the inclusion complex will be distinctly different from a simple physical mixture of the guest and host.
The characterization process involves comparing the PXRD patterns of the pure guest (e.g., this compound), the pure host (e.g., β-cyclodextrin), their physical mixture, and the prepared inclusion complex.
Physical Mixture: The diffractogram of a physical mixture is generally a superposition of the diffraction peaks of the individual crystalline components. nih.gov
Inclusion Complex: The formation of an inclusion complex is often indicated by significant changes in the PXRD pattern. nih.govonlinepharmacytech.info These changes can manifest as:
The disappearance or significant reduction in the intensity of the characteristic peaks of the guest molecule. nih.gov
The appearance of new diffraction peaks, indicating a new crystalline phase. nih.gov
A diffuse "halo" pattern, which suggests a transition to an amorphous state where the crystalline structure of the guest has been lost upon inclusion in the host cavity. nih.gov
For example, studies on the inclusion complexes of various drugs with cyclodextrins have shown that the sharp, distinct peaks of the crystalline drug are absent in the diffractogram of the inclusion complex, which instead shows a broad, amorphous halo. nih.gov This change is considered strong evidence that the drug molecule is no longer present in its crystalline form but is molecularly dispersed within the cyclodextrin matrix.
Table 2: Interpreting PXRD Patterns in Inclusion Complex Formation
| Sample | Expected PXRD Pattern | Interpretation |
|---|---|---|
| Pure Guest (e.g., this compound) | Series of sharp, characteristic diffraction peaks | Crystalline nature of the guest |
| Pure Host (e.g., β-cyclodextrin) | Series of sharp, characteristic diffraction peaks | Crystalline nature of the host |
| Physical Mixture | Superposition of the patterns of the guest and host | No new phase formed |
| Inclusion Complex | Disappearance of guest peaks, appearance of new peaks, or a diffuse halo | Formation of a new solid phase (inclusion complex) |
This table provides a generalized interpretation based on established PXRD principles for inclusion complex characterization. nih.govnih.govonlinepharmacytech.info
Advanced Mechanistic Investigations and Reaction Dynamics
Thiol-Disulfide Exchange Reactions and Their Role in Biological Systems
Thiol-disulfide exchange reactions are crucial for a variety of biological processes, including protein folding, redox signaling, and antioxidant defense. nih.govnih.gov These reactions involve the interconversion of thiol and disulfide functional groups and can proceed through different mechanistic pathways. mdpi.com
The primary mechanism for thiol-disulfide exchange is a direct substitution reaction, which is analogous to an SN2 reaction. nih.govresearchgate.net In this process, a thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of a disulfide bond (R'-S-S-R''). This leads to the formation of a transient, unstable trisulfide-like transition state. nih.govrsc.org Subsequently, the original disulfide bond is cleaved, resulting in a new disulfide and a new thiol. nih.gov
Alternatively, thiol-disulfide exchange can occur via redox reactions involving the oxidation of thiols. This can proceed through a one-electron or two-electron pathway. nih.gov In the one-electron pathway, a thiol can be oxidized to a thiyl radical. The recombination of two thiyl radicals then forms a disulfide bond. nih.gov The two-electron oxidation pathway can involve the formation of a sulfenic acid intermediate, which then reacts with another thiol to yield a disulfide. nih.gov
The rates of these reactions are influenced by several factors, including the pKa of the thiols involved and the steric hindrance around the disulfide bond. researchgate.netacs.org For instance, a lower pKa of the attacking thiol leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thus accelerating the reaction. researchgate.net
Tetraisopropylthiuram disulfide (TiPTD) can interfere with the function of endogenous thiols like glutathione (B108866) (GSH) and Coenzyme A (CoA). Glutathione is a critical intracellular antioxidant that maintains the reduced state of protein thiols and detoxifies harmful substances. nih.govamazonaws.com Coenzyme A is essential for numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. nih.gov
The interaction between TiPTD and these endogenous thiols likely occurs through thiol-disulfide exchange reactions. The disulfide bond in TiPTD can react with the thiol groups of glutathione and Coenzyme A. This reaction can lead to the formation of mixed disulfides, such as a mixed disulfide of TiPTD and glutathione (TiPTD-SG) or Coenzyme A (TiPTD-SCoA). The formation of these mixed disulfides disrupts the normal functions of GSH and CoA. For example, the depletion of GSH can lead to increased oxidative stress within the cell. libretexts.orggooutdoorsne.com Similarly, the modification of Coenzyme A can inhibit metabolic enzymes that rely on its free thiol group for activity. nih.gov An endogenous mixed disulfide, Coenzyme A glutathione disulfide (CoASSG), has been identified in human myocardial tissue, highlighting the physiological relevance of such interactions. nih.gov
Thermal Dissociation Studies of TiPTD in Solution
The thermal behavior of this compound (TiPTD) in solution has been investigated, revealing a reversible dissociation process. publish.csiro.au
When heated in solution, TiPTD undergoes homolytic cleavage of its sulfur-sulfur bond, leading to the formation of two dithiocarbamate (B8719985) thio radicals (di-isopropyldithiocarbamate radicals). publish.csiro.auresearchgate.net This dissociation is a reversible process, meaning the radicals can recombine to reform the parent TiPTD molecule. publish.csiro.au The presence of these radicals can be detected using techniques such as electron spin resonance (ESR) spectroscopy, which shows a characteristic signal with a g-value of approximately 2.015 for the dithiocarbamate thio radical. publish.csiro.au
The stability of the resulting dithiocarbamate radical is a key factor in the dissociation process. The delocalization of the unpaired electron over the dithiocarbamate group contributes to its relative stability, making the S-S bond in thiuram disulfides weaker than in many other disulfides. researchgate.net
Quantitative studies using electron spin resonance (ESR) have been conducted to determine the thermodynamic parameters for the dissociation of TiPTD in a decalin solution. publish.csiro.au The enthalpy of dissociation (ΔH°) was found to be 104 ± 2 kJ mol⁻¹, and the entropy of dissociation (ΔS°) was 57 ± 5 J K⁻¹ mol⁻¹. publish.csiro.auresearchgate.net These values indicate that the dissociation is an endothermic process, as expected for bond cleavage, and is accompanied by an increase in entropy.
Kinetic studies have shown that the recombination of the dithiocarbamate thio radicals occurs at a rate that is close to diffusion-controlled, meaning the reaction is very fast and limited primarily by how quickly the radicals can encounter each other in solution. publish.csiro.au The extent of dissociation is also influenced by the nature of the alkyl groups on the nitrogen atoms. For instance, the degree of dissociation follows the trend: isopropyl ≈ cyclohexyl > ethyl ≈ methyl > benzyl, with the isopropyl group in TiPTD promoting a higher degree of dissociation compared to less bulky or more electron-withdrawing groups. publish.csiro.auresearchgate.net
Table 1: Thermodynamic Parameters for the Dissociation of this compound in Decalin
| Parameter | Value |
|---|---|
| Enthalpy of Dissociation (ΔH°) | 104 ± 2 kJ mol⁻¹ |
| Entropy of Dissociation (ΔS°) | 57 ± 5 J K⁻¹ mol⁻¹ |
Data from a study by CSIRO PUBLISHING. publish.csiro.au
Oxidative Addition Reactions
This compound can participate in oxidative addition reactions, a fundamental process in organometallic chemistry where a metal complex with a low oxidation state is oxidized by the addition of a substrate, in this case, the disulfide. rsc.orgacs.org In this reaction, the S-S bond of the thiuram disulfide is cleaved, and two new bonds are formed between the metal center and the sulfur atoms of the resulting dithiocarbamate ligands. researchgate.net This process increases the oxidation state and the coordination number of the metal.
For example, thiuram disulfides have been shown to react with triosmium clusters, leading to the formation of osmium(II) bis(dithiocarbamate) complexes. researchgate.net Similarly, oxidative addition of disulfides to zero-valent group 10 metals like nickel(0), palladium(0), and platinum(0) results in the formation of metal(II) thiolate complexes. rsc.org The reaction of an aluminum(I) compound with diphenyl disulfide also proceeds via oxidative addition to form a bis(phenyl sulfide) complex. nih.gov These reactions demonstrate the ability of the disulfide bond in compounds like TiPTD to act as an oxidant towards low-valent metal centers. The facility of these reactions is often attributed to the relatively weak S-S bond in thiuram disulfides. wikipedia.org
Reactions with Triosmium Clusters to Yield Osmium(II)bis(dithiocarbamate) Complexes
Research into the reactivity of similar thiuram disulfides, such as tetraethylthiuram disulfide, with labile triosmium carbonyl clusters like [Os₃(CO)₁₀(MeCN)₂] and [Os₃(CO)₁₀(μ-H)₂], has revealed complex chemical transformations. These reactions typically proceed through the oxidative addition of the disulfide bond to the triosmium cluster. This initial step often leads to the formation of a variety of polynuclear osmium clusters and, under certain conditions, mononuclear complexes.
For instance, the reaction with the tetraethyl derivative can yield mononuclear complexes like cis-[Os(CO)₂(S₂CNEt₂)₂]. The formation of such dithiocarbamate complexes involves the cleavage of the S-S bond in the thiuram disulfide and the subsequent coordination of the resulting dithiocarbamate ligands to the osmium center. The specific product distribution is highly dependent on the reaction conditions, including the nature of the triosmium cluster precursor and the temperature. Heating tetraethylthiuram disulfide with [Os₃(CO)₁₂], for example, has been shown to predominantly form the mononuclear dithiocarbamate complex.
Although direct evidence for the reaction with this compound is absent from the searched literature, the established reactivity of other thiuram disulfides with triosmium clusters suggests a potential, yet unconfirmed, pathway for the formation of osmium(II)bis(diisopropyldithiocarbamate) complexes. Further experimental research is necessary to elucidate the specific mechanisms, intermediates, and final products of this particular reaction.
Biological and Biochemical Research Applications of Tiptd
Enzyme Inhibition Studies
Tetraisopropylthiuram disulfide (TiPTD) has been investigated for its inhibitory effects on urease, a nickel-dependent enzyme crucial for the hydrolysis of urea (B33335). In comparative studies with other tetraalkylthiuram disulfides, TiPTD exhibits a progressively decreasing inhibitory effect on jack bean urease (JBU) as the size of the alkyl groups increases. Specifically, tetramethylthiuram disulfide (thiram) is the most potent inhibitor, followed by tetraethylthiuram disulfide (disulfiram), with TiPTD showing the least inhibition. This trend strongly suggests that steric hindrance plays a significant role in the inhibitory activity of these compounds.
The inhibition of urease by TiPTD and related compounds has been assessed using spectrophotometric methods. One such method involves monitoring the change in absorbance of a pH indicator, like cresol red, at a specific wavelength (e.g., 573 nm). The increase in pH, resulting from the ammonia (B1221849) produced during urea hydrolysis by urease, causes a color change in the indicator, allowing for the quantification of enzyme activity and inhibition.
Table 1: Comparative Inhibition of Jack Bean Urease by Tetraalkylthiuram Disulfides
| Compound | Alkyl Group | Relative Inhibitory Effect |
|---|---|---|
| Tetramethylthiuram disulfide (Thiram) | Methyl | High |
| Tetraethylthiuram disulfide (Disulfiram) | Ethyl | Moderate |
| This compound (TiPTD) | Isopropyl | Low |
Similar to its effect on urease, this compound has been shown to inhibit the catalytic activity of ammonia monooxygenase (AMO), an enzyme found in nitrifying bacteria such as Nitrosomonas europaea. The inhibitory potency of TiPTD on AMO is also less pronounced compared to thiram (B1682883) and disulfiram, further supporting the role of steric factors in its enzyme inhibition profile.
The observed decrease in inhibitory potency from thiram to TiPTD against both urease and AMO highlights the concept of steric hindrance. The larger and bulkier isopropyl groups in TiPTD likely create spatial interference, preventing the molecule from optimally binding to or interacting with the active sites of these enzymes. This contrasts with the smaller methyl and ethyl groups of thiram and disulfiram, which allow for more effective interaction and consequently, greater inhibition.
Urease is a well-characterized metalloenzyme that contains nickel ions in its active site, which are essential for its catalytic function. The inhibition of such enzymes by sulfur-containing compounds can involve the chelation of these metal ions. While the precise mechanism of TiPTD's interaction with the nickel center of urease has not been fully elucidated, it is a plausible mechanism of inhibition. For the related compound disulfiram, the proposed mechanism of urease inhibition involves a thiol-disulfide exchange with cysteine residues in the enzyme, which could allosterically affect the active site or interfere with the function of the flexible flap that covers it.
Inhibition of Ammonia Monooxygenase (AMO) Activity (e.g., Nitrosomonas europaea AMO)
Antimicrobial Research
While specific research on the antifungal activity of this compound is limited in the provided search results, the broader class of disulfide compounds is known to possess antifungal properties. The mechanisms by which antifungal agents exert their effects are varied. Some disrupt the integrity of the fungal cell wall, which is primarily composed of chitin and glucans. Others interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to increased permeability and cell death. For instance, diallyl trisulfide from garlic and propyl disulfide from neem have demonstrated notable antifungal activities. Another potential mechanism of action for disulfide compounds is the targeting of free sulfhydryl groups on essential proteins and enzymes within the fungal cell, leading to their inactivation.
Antibacterial Bioactivity
Disulfide-containing compounds are known to possess significant antibacterial properties. nih.gov Thiram, the simplest thiuram disulfide, is used as an antibacterial and antiseptic drug. nih.gov The antibacterial mechanism of disulfide compounds is often linked to their ability to interfere with essential thiol-containing proteins and enzymes within bacteria, disrupting cellular processes. nih.govnih.gov Thiuram disulfide derivatives have been specifically noted for their antimicrobial activities in various research studies. nih.gov The structural similarities between TiPTD and other bioactive disulfides suggest its potential as a subject for antibacterial research, exploring its efficacy against a range of pathogenic bacteria, including drug-resistant strains. nih.gov
Anticancer Research and Therapeutic Potential
There is a growing body of research focused on the anticancer properties of thiuram disulfides and related dithiocarbamates. tandfonline.comnih.gov The well-known compound Disulfiram (tetraethylthiuram disulfide) has been repurposed and is under investigation as a potential anticancer therapeutic. tandfonline.com
The investigation into thiuram disulfide analogs as anticancer agents is an active field. tandfonline.comnih.gov Studies on compounds like diallyl disulfide and diallyl trisulfide, found in garlic, demonstrate that these molecules can interfere with cancer cell proliferation, metastasis, and angiogenesis. nih.govnih.gov The anticancer mechanism of Disulfiram often involves its copper-dependent cytotoxicity, where the Disulfiram/copper complex shows significantly greater antitumor efficacy than the drug alone. nih.gov This complex has been shown to be effective against various cancer cell lines, including cervical and breast cancer. nih.govnih.gov Research has demonstrated that Disulfiram and its analogs can induce apoptosis (programmed cell death) in cancer cells. researchgate.net Given these findings, TiPTD and other novel analogs are considered promising candidates for synthesis and evaluation as potential anticancer agents, aiming to identify compounds with enhanced efficacy and novel mechanisms of action against tumor cells. researchgate.net
Biological Activity of Thiuram Disulfide Analogs
The following table summarizes the established biological activities of key analogs of this compound, which form the basis for its investigation in various research applications.
| Compound Name | Class | Established Biological Activities | Key Research Areas |
| Thiram | Tetramethylthiuram disulfide | Fungicide, Bactericide, Ectoparasiticide wikipedia.orgnih.gov | Agriculture, Seed Treatment, Topical Antiseptic wikipedia.orgnih.gov |
| Disulfiram | Tetraethylthiuram disulfide | Aldehyde Dehydrogenase Inhibitor, Antifungal, Anticancer Agent wikipedia.orgnih.govnih.gov | Alcoholism Treatment, Repurposing for Anticancer Therapy, Antifungal Research tandfonline.comnih.gov |
| Diallyl disulfide | Organosulfur Compound | Anticancer, Anti-proliferative, Anti-metastatic nih.govnih.govfrontiersin.org | Oncology, Breast Cancer Research nih.govnih.gov |
Mechanisms of Action in Cancer Cell Lines (e.g., Proteasome Inhibition, Zinc Finger/RING-finger E3 Ligase Targeting)
The antitumor activity of thiuram disulfides, including by extension this compound (TiPTD), is an area of active investigation. While direct studies on TiPTD are limited, research on the closely related compound disulfiram (tetraethylthiuram disulfide) provides significant insights into the potential mechanisms of action. A primary mechanism implicated in the anticancer effects of these compounds is the inhibition of the proteasome.
The ubiquitin-proteasome system is crucial for protein degradation and maintaining cellular homeostasis. Cancer cells, with their high rates of protein turnover, are particularly dependent on this system, making the proteasome an attractive therapeutic target. Research has demonstrated that disulfiram, particularly in the presence of copper, can potently inhibit proteasome activity in cancer cells. This inhibition leads to the accumulation of ubiquitinated proteins and key regulatory proteins such as the tumor suppressor p27, ultimately triggering apoptosis (programmed cell death) in malignant cells. It is hypothesized that the dithiocarbamate (B8719985) metabolites of thiuram disulfides chelate copper, and this complex is the active agent that targets the 19S or 20S subunits of the proteasome. Given the structural similarity, it is plausible that TiPTD functions through a similar copper-dependent proteasome inhibition mechanism.
E3 ubiquitin ligases, particularly those with zinc finger or RING-finger domains, are critical components of the ubiquitin-proteasome system, providing specificity for substrate recognition. These enzymes are frequently dysregulated in cancer, making them important therapeutic targets. While the targeting of E3 ligases is a key strategy in cancer therapy, there is currently a lack of direct evidence specifically linking this compound to the inhibition or modulation of zinc finger/RING-finger E3 ligases.
Table 1: Investigated Mechanisms of Action of Thiuram Disulfides in Cancer Cell Lines
| Mechanism of Action | Key Findings |
|---|---|
| Proteasome Inhibition | Disulfiram, a related thiuram disulfide, in complex with copper, inhibits the chymotrypsin-like activity of the proteasome. |
| Leads to the accumulation of ubiquitinated proteins and pro-apoptotic factors. | |
| Induces apoptosis in various cancer cell lines. | |
| E3 Ligase Targeting | RING-finger E3 ligases are crucial for protein ubiquitination and are often dysregulated in cancer. mdpi.comnih.govnih.govmdpi.comresearchgate.net |
Structure-Activity Relationships in Antiproliferative Effects
The core (R2NCSS)2 structure is essential for the activity of these compounds. wikipedia.org The disulfide bond is a key feature, and its cleavage can lead to the formation of dithiocarbamate metabolites. These metabolites are known to be effective metal chelators, particularly for copper, which is often found in higher concentrations in tumor tissues. The formation of copper-dithiocarbamate complexes is believed to be critical for their anticancer activity, including proteasome inhibition.
In the case of this compound, the nitrogen atoms are substituted with isopropyl groups. Compared to the ethyl groups in disulfiram, the isopropyl groups are bulkier and may increase the lipophilicity of the molecule. These properties can influence the compound's absorption, distribution, metabolism, and ultimately its interaction with biological targets.
Lipophilicity : Increased lipophilicity from the isopropyl groups may enhance cell membrane permeability, potentially leading to higher intracellular concentrations and greater antiproliferative activity.
Steric Hindrance : The bulkier isopropyl groups might influence the binding affinity of the molecule or its copper complex to the active site of target enzymes like the proteasome. This could either enhance or decrease its inhibitory potency compared to less sterically hindered analogs like disulfiram.
Electronic Effects : The electron-donating nature of the alkyl groups can influence the stability of the dithiocarbamate moiety and its ability to chelate metals.
Further research directly comparing a series of tetraalkylthiuram disulfides with varying alkyl substituents is needed to fully elucidate the precise structure-activity relationships governing their antiproliferative effects. nih.gov
Immunomodulatory and Anti-inflammatory Research
Mitigation of Sepsis-related Effects
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammation and organ dysfunction. A key signaling pathway involved in the inflammatory cascade of sepsis is the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
Dithiocarbamates, the class of compounds to which TiPTD belongs, have been investigated for their anti-inflammatory properties, particularly their ability to inhibit NF-κB activation. The activation of NF-κB is a central event in the pathophysiology of sepsis. nih.govnih.gov By inhibiting this pathway, dithiocarbamates can potentially downregulate the production of inflammatory mediators, thereby mitigating the excessive inflammatory response that characterizes sepsis. While direct studies on TiPTD in sepsis models are not widely available, the known inhibitory effect of related dithiocarbamates on the NF-κB pathway suggests a plausible mechanism for its potential therapeutic use in sepsis.
Inhibition of Pyroptosis and Inflammasome Pathways
Pyroptosis is a highly inflammatory form of programmed cell death that is a critical component of the innate immune response. It is initiated by inflammasomes, which are multiprotein complexes that sense pathogens and cellular danger signals. The NLRP3 inflammasome is one of the most well-characterized inflammasomes and has been implicated in a wide range of inflammatory diseases. nih.govnih.govresearchgate.netresearchgate.netciteab.com
Upon activation, the NLRP3 inflammasome leads to the activation of caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD then inserts into the cell membrane, forming pores that lead to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18.
Recent research has identified the related compound, disulfiram, as a potent inhibitor of pyroptosis. nih.govnih.gov Studies have shown that disulfiram can directly block the formation of gasdermin D pores in the cell membrane. nih.govnih.gov This action prevents the lytic cell death and the release of inflammatory cytokines, thereby dampening the inflammatory response. Disulfiram has been shown to covalently modify a specific cysteine residue in GSDMD, which is crucial for its pore-forming activity. nih.govnih.gov
Given that this compound shares the same core thiuram disulfide structure as disulfiram, it is highly probable that it also inhibits pyroptosis and inflammasome pathways through a similar mechanism of targeting gasdermin D. This presents a significant area for future research into the anti-inflammatory properties of TiPTD.
Table 2: Potential Immunomodulatory and Anti-inflammatory Mechanisms of TiPTD
| Pathway | Proposed Mechanism of Action |
|---|---|
| Sepsis (NF-κB Pathway) | Inhibition of NF-κB activation, leading to reduced expression of pro-inflammatory genes. |
| Pyroptosis/Inflammasome | Direct inhibition of gasdermin D pore formation, preventing inflammatory cell death and cytokine release. nih.govnih.govmdpi.comfrontiersin.org |
Environmental and Agricultural Research
Role in Soil Nitrogen Fertilization and Efficiency
Tetraisopropylthiuram disulfide (TIPTD) has been investigated for its potential to improve the efficiency of nitrogen-based fertilizers in agricultural settings. Its primary role in this capacity is the inhibition of key enzymes involved in the nitrogen cycle, which can lead to a reduction in nitrogen loss from the soil and enhanced nitrogen availability for plants.
Research has demonstrated that this compound can act as an inhibitor of both urease and ammonia (B1221849) monooxygenase (AMO). acs.org Urease is a crucial enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia and carbon dioxide. By inhibiting urease, TIPTD can slow down the rate of ammonia production from urea-based fertilizers, which helps to reduce nitrogen loss through ammonia volatilization. acs.orgnih.gov
Ammonia monooxygenase is the key enzyme in the first step of nitrification, the process that converts ammonia to nitrates. The inhibition of AMO by TIPTD slows this conversion, thereby reducing the leaching of nitrates, which are highly mobile in the soil, and the emission of nitrous oxide, a potent greenhouse gas. acs.org
A study comparing the inhibitory effects of different tetraalkylthiuram disulfides found that the steric hindrance of the alkyl groups plays a role in the inhibitory activity. While tetramethylthiuram disulfide (thiram) was found to be the most potent inhibitor of both urease and AMO, TIPTD also demonstrated a significant, albeit progressively decreasing, effect. acs.org The inhibition of urease by related disulfides, such as disulfiram, has been shown to follow a non-competitive mechanism, suggesting interaction with sites other than the active site, potentially the Cys592 residue in the active site flap. mdpi.com
Table 1: Inhibitory Effect of this compound on Nitrogen Cycle Enzymes
| Enzyme | Action of TIPTD | Agricultural Implication |
|---|---|---|
| Urease | Inhibition of urea hydrolysis | Reduced ammonia volatilization |
| Ammonia Monooxygenase (AMO) | Inhibition of the first step of nitrification | Reduced nitrate (B79036) leaching and nitrous oxide emissions |
Environmental Fate and Biotransformation Pathways
The metabolism of xenobiotics, such as fungicides, often occurs in two main phases. Phase I reactions, primarily catalyzed by the cytochrome P450 (CYP450) enzyme superfamily, introduce polar functional groups to the molecule. youtube.comnih.govnih.gov Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glutathione (B108866) (GSH), to increase their water solubility and facilitate their excretion. youtube.comencyclopedia.pubmdpi.com
While specific studies on the complete cytochrome P450 metabolism of TIPTD are limited, the general mechanism involves the oxidation of the compound. nih.govnih.gov For related thiuram disulfides like thiram (B1682883), metabolism leads to the formation of various byproducts. For instance, thiram exposure has been shown to cause a rapid depletion of reduced glutathione (GSH) and an increase in its oxidized form (GSSG), indicating that conjugation with glutathione is a significant detoxification pathway. nih.gov This process can be enzymatic, catalyzed by glutathione S-transferases (GSTs), or non-enzymatic. encyclopedia.pubmdpi.comnih.gov A study on Carica papaya demonstrated that a tau class GST can degrade thiram into carbon disulfide and dimethyl dithiocarbamoylsulfenic acid. nih.gov It is plausible that TIPTD undergoes a similar conjugation with glutathione, leading to its breakdown and detoxification.
In the soil, this compound is subject to both microbial degradation and abiotic hydrolysis. The rate of degradation is influenced by soil properties such as pH and organic matter content. For the related compound thiram, degradation is more rapid in acidic soils and those with high organic matter. researchgate.net Microbial communities, particularly bacteria, play a significant role in the breakdown of these compounds. For example, a microbial community dominated by Bacillus has been shown to effectively decompose tetramethyl thiuram disulfide within 14 days. nih.gov
Hydrolysis is another important degradation pathway. Thiuram disulfides can be hydrolyzed in aqueous environments, and the rate of this process is also dependent on factors like pH. The major metabolites of thiram degradation in soil include copper dimethyldithiocarbamate, dithiocarbamate (B8719985), dimethylamine, and carbon disulfide. researchgate.net It is expected that TIPTD would follow similar degradation pathways, yielding corresponding diisopropyldithiocarbamate (B1216871) and related products.
Strategies for Enhancing Water Solubility and Environmental Performance
A significant limitation for the application of this compound in agricultural settings is its poor water solubility. acs.org Enhancing its solubility can improve its bioavailability and effectiveness as a nitrification and urease inhibitor.
One effective strategy to improve the water solubility of hydrophobic compounds is the formation of inclusion complexes with cyclodextrins. mdpi.comoatext.comnih.govresearchgate.net Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules like TIPTD. mdpi.comoatext.com
Mechanochemical synthesis, a solvent-free or low-solvent method that uses mechanical energy (e.g., grinding or milling) to drive chemical reactions, has emerged as a green and efficient approach for preparing these inclusion complexes. researchgate.netacs.org Research has demonstrated that the mechanochemical inclusion of TIPTD in β-cyclodextrin enhances its aqueous solubility. acs.org Importantly, this complexation does not alter the inhibitory activity of TIPTD against urease and ammonia monooxygenase. acs.org This indicates that the formation of an inclusion complex is a viable strategy to overcome the solubility limitations of TIPTD while maintaining its desired functionality for improving nitrogen fertilizer efficiency. acs.org
Analytical Methodologies in Tiptd Research
Spectrophotometric and Electrochemical Methods
Spectrophotometric and electrochemical methods offer rapid and sensitive detection of thiuram disulfides, often by leveraging the reactivity of the disulfide bond or its constituent dithiocarbamate (B8719985) groups.
Spectrophotometry for thiuram disulfides frequently involves reactions that produce a colored product (a chromophore), which can be measured by its light absorbance. One common approach is based on the formation of colored metal complexes. For instance, a method developed for the related compound thiram (B1682883) (tetramethylthiuram disulfide) utilizes its ability to form a strongly colored complex with copper(II) ions. unesp.brresearchgate.net This Cu2+/thiuram complex exhibits maximum absorbance at a specific wavelength, which for the thiram complex is 439 nm, allowing for its quantification. unesp.brresearchgate.net Other methods involve the chemical transformation of the disulfide. One such technique involves reacting the thiuram disulfide with potassium cyanide and ferric sulfate (B86663) in an acidic solution, leading to the formation of ferric thiocyanate, which can be measured colorimetrically. psu.edu Another strategy involves reducing the disulfide bond to its corresponding thiols. These thiols can then be quantified using reagents like 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which reacts with thiol groups to produce a colored anion (TNB) with a strong absorbance at 412 nm. nih.gov
Electrochemical methods provide an alternative for detection by directly measuring the redox activity of the disulfide or its thiol derivatives. nih.gov These techniques, such as amperometry or coulometry, can detect the changes in electrical current or potential that occur when the molecule is oxidized or reduced at an electrode surface. nih.gov A key advantage is that they can sometimes be performed without chemical modification of the analyte. nih.gov Electrochemical reduction is also used as a sample preparation step, for example, to efficiently break disulfide bonds in molecules under controlled conditions prior to analysis by other means like mass spectrometry. nih.gov
| Method Type | Principle | Reagent(s) | Analyte/Product Measured | Wavelength (nm) |
| Spectrophotometry | Metal Complexation | Copper(II) ions | Cu2+/Thiuram Complex | 439 |
| Spectrophotometry | Chemical Derivatization | Potassium Cyanide, Ferric Sulfate | Ferric Thiocyanate | Not Specified |
| Spectrophotometry | Reduction & Derivatization | Ellman's Reagent (DTNB) | 2-nitro-5-thiobenzoate (TNB) | 412 |
Chromatographic Techniques for Separation and Quantification
Chromatography is a powerful technique that separates components from a mixture for subsequent identification and quantification. nih.gov For TiPTD and other thiuram disulfides, both gas and liquid chromatography are widely used, providing high selectivity and sensitivity.
Gas Chromatography (GC) is frequently applied for the analysis of dithiocarbamates as a group. The standard method does not measure the intact thiuram disulfide but rather its acidic decomposition product, carbon disulfide (CS₂). In this procedure, the sample is subjected to acid hydrolysis, which breaks down the dithiocarbamate structure into CS₂. The volatile CS₂ is then analyzed, typically using headspace GC coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.govshimadzu.com This approach allows for the determination of total dithiocarbamate content in a sample. nih.gov
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique, particularly suited for analyzing thermally unstable compounds like TiPTD without degradation. nih.gov Reverse-phase HPLC, using a C18 column, is common for separating thiuram disulfides from other components in a mixture. psu.edu Detection can be achieved using a UV detector, as the dithiocarbamate functional group absorbs UV light; a detection wavelength of 254 nm has been used in the analysis of disulfide compounds. rsc.org For enhanced sensitivity and specificity, HPLC can be combined with other detectors or pre-column derivatization steps. For example, after reducing the disulfide to thiols, the resulting molecules can be reacted with a derivatizing agent to create a fluorescent product for highly sensitive fluorimetric detection. psu.edunih.gov An alternative HPLC method quantifies the TNB product from the reaction with Ellman's reagent, using a detection wavelength of 326 nm. nih.govnih.gov
| Technique | Column/Method | Mobile Phase/Conditions | Detector | Analyte Form |
| GC-MS | Headspace Analysis | Acid hydrolysis to generate CS₂ | Mass Spectrometer (MS) | Carbon Disulfide (CS₂) |
| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water | UV (254 nm) | Intact Disulfide |
| HPLC | Reverse-Phase (e.g., Micro Bondpak C-18) | Acetate-Methanol-THF | Fluorimetric | Derivatized Thiol |
| HPLC | Not Specified | Not Specified | UV (326 nm) | TNB adduct (after reduction & derivatization) |
Future Research Directions and Emerging Applications
Development of Novel Thiuram-based Compounds with Tailored Biological Activities
The thiuram and thiourea (B124793) moieties are recognized as important pharmacophores, forming the structural basis for a variety of pharmacologically active compounds. researchgate.net Research is increasingly focused on synthesizing novel derivatives to target a wide range of diseases. These efforts aim to create compounds with enhanced efficacy and specificity. The biological activities of these derivatives often stem from the presence of C=S and N-H functional groups, which can act as hydrogen bond acceptors and donors, respectively, potentially blocking enzymatic activity. analis.com.my
Numerous studies have reported the synthesis of thiourea derivatives and their evaluation as potent therapeutic agents against various cancers, including breast, lung, colon, and liver cancer. analis.com.mymdpi.com The anticancer activity is significantly influenced by the nature and type of substitutions on the nitrogen atoms of the thiourea moiety. analis.com.my For instance, novel podophyllotoxin–thiourea derivatives have been synthesized and evaluated for their in vitro cytotoxicity against several human cancer cell lines. analis.com.my Beyond cancer, research has demonstrated that thiourea derivatives possess a broad spectrum of beneficial properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects. mdpi.comresearchgate.netmdpi.com
Recent developments include the synthesis of new series of fluorinated thiourea derivatives carrying sulfonamide moieties, which have shown promising antimicrobial and anticancer activities. nih.gov Similarly, novel 8-hydroxyquinoline (B1678124) urea (B33335) and thiourea derivatives have been designed and evaluated for their anticancer properties against breast cancer cell lines, with some compounds exhibiting significant cytotoxicity. elsevierpure.com The development of a single class of drugs based on thiourea derivatives that could treat both HIV and tuberculosis simultaneously is also an area of interest, aiming to reduce the pill burden for patients. researchgate.net
The table below summarizes the findings of selected research on novel thiuram and thiourea derivatives.
| Derivative Class | Target Application | Key Findings | Citations |
| Fluorinated Pyridine Thiourea | Antimicrobial | Showed high activity with MIC values from 1.95 to 15.63 µg/mL. | nih.gov |
| Thiadiazole & Coumarin Thiourea | Antibacterial | Exhibited selective activity against Gram-positive bacteria. | nih.gov |
| 8-Hydroxyquinoline Thiourea | Anticancer (Breast) | Six compounds showed cytotoxicity with IC50 values between 0.5 and 42.4 µM. | elsevierpure.com |
| N,N'-disubstituted Thiourea | Antioxidant | Derivatives with alkoxy anilines showed potential antioxidant activity. | mdpi.com |
| Chiral Thiourea (from amino acids) | Enzyme Inhibition | Acted as inhibitors for human carbonic anhydrase (hCA) I and II isozymes. | nih.gov |
Exploration of TiPTD in Advanced Materials Science
The dynamic nature of the disulfide bond in thiuram disulfides, including TiPTD, makes them attractive candidates for the development of advanced, stimulus-responsive materials. mdpi.com These materials can undergo reversible changes in their properties in response to external stimuli like changes in pH or redox state. mdpi.com
One significant area of exploration is the creation of self-healing materials. The covalent disulfide bonds can be broken and reformed under mild conditions, allowing the material to repair damage. mdpi.com For example, researchers have prepared dual-self-healing polydimethylsiloxane (B3030410) (PDMS) elastomers that incorporate aromatic disulfide linkages alongside other dynamic covalent bonds. mdpi.com This principle is being extended to other polymer networks, where the incorporation of thiuram disulfides could impart self-healing capabilities.
Another emerging application is in the field of corrosion inhibition. Thiuram disulfide derivatives have demonstrated excellent efficacy in protecting mild steel from acid corrosion. nih.gov These compounds can adsorb onto the metal surface through electrostatic interactions and the formation of coordinate covalent bonds, creating a protective layer that covers active sites and prevents degradation by aggressive ions. nih.gov Studies have shown that formamidine-based thiuram disulfides can achieve inhibition efficiencies as high as 98.5%. nih.gov The unique properties of these compounds, such as the presence of multiple heteroatoms and π-electrons, enhance their adsorption potential on metal surfaces. nih.gov
Furthermore, TiPTD and related compounds serve as valuable synthons for creating a wide range of other useful chemical structures, including dithiocarbamate (B8719985) coordination compounds, thioureas, and functionalized heterocycles, further expanding their application in synthetic chemistry. tandfonline.com
Integration of Computational Chemistry in Mechanistic Elucidation and Drug Design
Computational chemistry has become an indispensable tool in the study of thiuram disulfides, providing deep insights into reaction mechanisms and guiding the design of new molecules with desired properties. Techniques like Density Functional Theory (DFT) and molecular docking are widely used to predict the behavior and activity of these compounds before they are synthesized in the lab. analis.com.mynih.gov
High-level theoretical calculations have been employed to study the mechanism of thiol/disulfide exchange, a fundamental reaction for many biological processes and materials science applications involving these compounds. researchgate.net These studies have confirmed that the reaction proceeds through an SN2 transition state and have helped to rationalize the effects of the surrounding environment, such as solvents, on the reaction rate. researchgate.net For instance, computational models have shown that hydrophobic environments can dramatically catalyze the disulfide exchange reaction. researchgate.net
In drug design, molecular docking is used to simulate the interaction between potential drug candidates and their biological targets, such as enzymes or protein receptors. analis.com.myelsevierpure.com This allows researchers to predict the binding affinity and mode of interaction, helping to identify the most promising compounds for further development. elsevierpure.com For example, molecular docking studies on novel 8-hydroxyquinoline thiourea derivatives revealed their potential to interact with the active sites of key breast cancer-related proteins like PARP1 and Bcl-xL. elsevierpure.com Similarly, DFT calculations have been used to analyze the molecular orbitals and charge distributions of thiuram disulfide-based corrosion inhibitors to understand how they interact with metal surfaces. nih.gov This integration of computational and experimental approaches accelerates the discovery and optimization of new thiuram-based compounds for a variety of applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of tetraisopropylthiuram disulfide, and how are they experimentally determined?
- Answer: The compound (CAS 4136-91-8) has a molecular formula of C₁₄H₂₈N₂S₄, a molecular weight of 352.65 g/mol, a density of 1.124 g/cm³, and a melting point of 115°C . Key characterization methods include:
- UV/Visible and IR spectroscopy for identifying electronic transitions and functional groups (NIST data) .
- Thermodynamic measurements (e.g., enthalpy of formation) using combustion calorimetry .
- Safety parameters such as flash point (200.8°C) and toxicity profiles, documented in Material Safety Data Sheets (MSDS) .
Q. What is a standard synthetic protocol for this compound, and how is purity ensured?
- Answer: A common method involves reacting diisopropylamine with carbon disulfide under basic conditions to form the dithiocarbamate intermediate, followed by oxidation. For example:
- Step 1: React diisopropylamine with CS₂ in the presence of K₂CO₃ in DMF to form the dithiocarbamate anion .
- Step 2: Oxidize the intermediate using H₂O₂ or I₂ to form the disulfide .
- Purity control: Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography or recrystallization (e.g., ethyl acetate yields colorless crystals) .
Advanced Research Questions
Q. How does this compound participate in organometallic or heterocyclic synthesis?
- Answer: The compound acts as a sulfur-transfer reagent. For instance:
- Heterocyclic dithiocarbamate formation: React with doubly lithiated 2-(pivaloylamino)pyridine at −78°C in THF to install a dithiocarbamato group at the 3-position of pyridine (93% yield) .
- Mechanistic insight: The disulfide’s electrophilic sulfur atoms enable nucleophilic attack by enolized heteroaromatic systems, facilitated by polar aprotic solvents like DMF .
Q. What analytical challenges arise in characterizing disulfide bonds in this compound derivatives, and how are they resolved?
- Answer: Disulfide bond connectivity analysis requires:
- Non-reducing peptide mapping via LC-HRMS to preserve disulfide linkages .
- High-resolution mass spectrometry (HRMS) to distinguish isobaric species (e.g., disulfide vs. thioether isomers) .
- Computational validation: Compare experimental data with predicted fragmentation patterns using software like Mascot or Skyline .
Q. How can response surface methodology (RSM) optimize reactions involving this compound?
- Answer: RSM identifies critical variables (e.g., reagent ratios, pH, temperature) through factorial design. Example workflow:
- Design: Use a central composite design to test factors like molar equivalents of CS₂ and reaction time .
- Analysis: Fit data to a quadratic model to predict optimal conditions (e.g., maximum yield at pH 6.5, 24 hours) .
- Validation: Confirm predictions with triplicate experiments and statistical tests (e.g., ANOVA) .
Methodological and Data Analysis Questions
Q. How should researchers address contradictions in reported yields for dithiocarbamate syntheses using this compound?
- Answer: Discrepancies often stem from:
- Solvent effects: Polar aprotic solvents (DMF, THF) favor higher yields vs. non-polar solvents .
- Lithiation efficiency: Ensure strict temperature control (−78°C) and anhydrous conditions to prevent side reactions .
- Validation: Cross-check results with alternative characterization (e.g., X-ray crystallography for unambiguous structural confirmation) .
Q. What safety protocols are critical when handling this compound in high-throughput experiments?
- Answer: Key precautions include:
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels .
Emerging Research Directions
Q. Can computational models predict the reactivity of this compound in novel reactions?
- Answer: Yes. Quantum chemistry methods (e.g., DFT) model sulfur-centered reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
